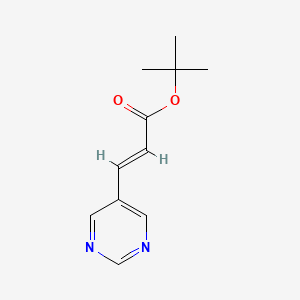

tert-Butyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate

Description

tert-Butyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate is an α,β-unsaturated ester characterized by a pyrimidin-5-yl substituent at the β-position of the prop-2-enoate backbone. Its molecular formula is C₁₁H₁₄N₂O₂, with a calculated molecular weight of 206.24 g/mol. The compound’s structure features a conjugated double bond (E-configuration) between C2 and C3, with the pyrimidine ring introducing electron-deficient aromaticity due to two nitrogen atoms.

Properties

CAS No. |

154844-41-4 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

tert-butyl (E)-3-pyrimidin-5-ylprop-2-enoate |

InChI |

InChI=1S/C11H14N2O2/c1-11(2,3)15-10(14)5-4-9-6-12-8-13-7-9/h4-8H,1-3H3/b5-4+ |

InChI Key |

HWEDVZJCCYKDBA-SNAWJCMRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CN=CN=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CN=CN=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (E)-3-(pyrimidin-5-yl)acrylate typically involves the esterification of (E)-3-(pyrimidin-5-yl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial production methods may employ continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

tert-Butyl (E)-3-(pyrimidin-5-yl)acrylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (E)-3-(pyrimidin-5-yl)acrylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.

Industry: It finds applications in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-Butyl (E)-3-(pyrimidin-5-yl)acrylate exerts its effects depends on the specific context of its use. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. The pyrimidinyl group can participate in aromatic substitution reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate with structurally analogous α,β-unsaturated esters bearing substituted phenyl groups, as reported in recent literature. Key differences in substituents, synthesis, properties, and applications are highlighted.

Structural and Electronic Differences

- Pyrimidin-5-yl vs. Substituted Phenyl : The pyrimidine ring’s nitrogen atoms create a polarized π-system, enhancing hydrogen-bonding capacity and solubility in polar solvents. In contrast, halogenated phenyl derivatives (e.g., Compounds 60 and 62) exhibit steric and electronic effects dominated by halogens (F, Br) and acetoxy/methoxy groups .

Physical and Chemical Properties

- Pyrimidine Advantage : The nitrogen-rich aromatic system may improve compatibility with biological analytes in MALDI matrices by facilitating proton transfer .

Biological Activity

Tert-butyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

Tert-butyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate has a molecular formula of and features a pyrimidine ring linked to an unsaturated ester. The synthesis typically involves the reaction of pyrimidine derivatives with appropriate acrylates under specific conditions.

Synthetic Route

The following table summarizes the synthetic route for tert-butyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Pyrimidine + Acrylate | Intermediate A |

| 2 | Base (e.g., NaOH) | tert-butyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate |

The biological activity of tert-butyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate is attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:

Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation or survival, particularly in cancer cells.

Receptor Modulation : It may bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Recent studies have demonstrated that tert-butyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate exhibits significant anticancer activity. In vitro studies indicate its potential to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.

Case Study : A study assessed the compound's effects on various cancer cell lines. For instance, it exhibited an EC50 value of approximately 1.8 μM against OE33 esophageal cancer cells, indicating potent antiproliferative activity. Structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the pyrimidine ring significantly influence its efficacy.

Antimicrobial Activity

In addition to its anticancer potential, tert-butyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate has been investigated for antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate its full spectrum of activity.

Research Findings

Recent investigations have focused on various derivatives of tert-butyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate to enhance its biological activity. Notable findings include:

- Enhanced Anticancer Activity : Derivatives with substitutions on the pyrimidine ring exhibited improved efficacy against resistant cancer cell lines.

- Synergistic Effects : Combination therapies involving tert-butyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate and existing chemotherapeutics showed synergistic effects, enhancing overall therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.